Abacavir-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Abacavir-d4
This technical guide provides a comprehensive overview of the chemical properties and synthetic pathways of Abacavir-d4, an isotopically labeled form of the potent antiviral drug Abacavir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties of this compound
This compound is a deuterated analog of Abacavir, where four hydrogen atoms on the cyclopropylamino group are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Abacavir.
General Information
| Property | Value | Reference |
| Chemical Name | (1S,4R)-4-[2-amino-6-(cyclopropyl-2,2,3,3-d4-amino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | [1] |
| Synonyms | (1S-cis)-4-[2-Amino-6-(cyclopropylamino-d4)-9H-purin-9-yl]-2-cyclopentene-1-methanol; 1592U89-d4; ABC-d4 | |
| Intended Use | Internal standard for the quantification of abacavir by GC- or LC-MS. | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄D₄N₆O | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| CAS Number | 1260619-56-4 | [1] |
| Appearance | Solid | [1] |
| Solubility | Acetonitrile:Methanol (1:1): soluble; DMSO: soluble | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
Synthesis of this compound
The key step is the introduction of the deuterated cyclopropylamino group. This is typically achieved by using a deuterated cyclopropylamine in the final steps of the synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the Purine Core: Preparation of the key intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.
-
Coupling and Final Product Formation: Reaction of the purine intermediate with cyclopropyl-d4-amine to yield this compound.
References
The Role of Abacavir-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Abacavir-d4 as an internal standard in the quantitative bioanalysis of the antiretroviral drug Abacavir. Utilizing a deuterated internal standard is a critical component of robust and reliable analytical method development, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document will detail the core principles of its use, present collated quantitative data from validation studies, provide a representative experimental protocol, and visualize key related pathways.
Core Principle: Mitigating Analytical Variability with an Isotope-Labeled Internal Standard
In quantitative mass spectrometry, the primary challenge is to control for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, matrix effects, and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibration standards, and quality controls.[2] The IS co-elutes with the analyte and experiences similar variations during the analytical process, allowing for accurate normalization of the analyte's signal.[3]
This compound is the deuterium-labeled analog of Abacavir and serves as an ideal internal standard for its quantification.[4][5] Deuterated internal standards are considered the gold standard in mass spectrometry-based bioanalysis because their behavior is nearly identical to that of the unlabeled analyte in terms of extraction recovery, chromatographic retention time, and ionization efficiency.[6] The mass difference between Abacavir and this compound allows the mass spectrometer to differentiate between the two compounds, while their near-identical chemical properties ensure they behave similarly throughout the analytical process.[1] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.[1]
The use of a stable isotope-labeled internal standard like this compound is highly recommended in bioanalytical method validation as it can significantly improve the accuracy, precision, and robustness of the assay.[7]
Quantitative Data Summary
The following tables summarize key validation parameters from published LC-MS/MS methods for the quantification of Abacavir, some of which have utilized an internal standard. While not all studies explicitly used this compound, the data is representative of the performance characteristics achievable with a robust internal standard.
Table 1: Linearity and Range of Quantification for Abacavir in Human Plasma
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
| 29.8 - 9318 | > 0.99 | Granisetron | [8][9] |
| 20 - 10000 | > 0.99 | Tenofovir | [6] |
| 1 - 10000 | Not Reported | Tenofovir | [10] |
| 100.0 - 7000.0 | > 0.99 | Nelfinavir | [11] |
| 10 - 10,000 | ≥ 0.99 | Not specified | [2] |
Table 2: Accuracy and Precision of Abacavir Quantification in Human Plasma
| Concentration Level (ng/mL) | Within-run Precision (%RSD) | Between-run Precision (%RSD) | Within-run Accuracy (%) | Between-run Accuracy (%) | Internal Standard Used | Reference |
| LLOQ, Low, Mid, High | 2.1 - 4.3 | Not Reported | 90.3 - 104.8 | Not Reported | Tenofovir | [6] |
| Low, Mid, High | 1.2 - 13.1 | 1.2 - 13.1 | -14.5 - 18.1 | -14.5 - 18.1 | Tenofovir | [10] |
| LLOQ | 3.51 | 5.80 | Not Reported | Not Reported | Nelfinavir | [11] |
| 20, 400, 5000 | ≤ 8.7 | ≤ 8.7 | ≤ ±12.0 | ≤ ±12.0 | Not specified | [2] |
Table 3: Recovery of Abacavir from Human Plasma
| Concentration Level | Mean Recovery (%) | Internal Standard Recovery (%) | Internal Standard Used | Reference |
| Low, Mid, High | 62.86 - 63.62 | 60.71 - 62.49 | Tenofovir | [6] |
| Not Specified | 86.8 | Not Reported | Granisetron | [8][9] |
| Not Specified | 86.0 - 111.1 | Not Reported | Tenofovir | [10] |
| Not Specified | 59.32 | 105.18 | Nelfinavir | [11] |
| Low, Mid, High | ≥ 92 | Not Reported | Not specified | [2] |
Experimental Protocols
The following is a representative, detailed methodology for the quantification of Abacavir in human plasma using an internal standard, synthesized from various published methods. The use of this compound is specified as the ideal internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of a mixture of ethyl acetate and dichloromethane (90:10, v/v).[8][9]
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 150 mm × 4.6 mm, 5-µm particle size).[8][9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium acetate buffer (pH 5, adjusted with acetic acid) and acetonitrile (e.g., 20:80 v/v).[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for both Abacavir and this compound.
-
Mandatory Visualizations
Abacavir Metabolism and Mechanism of Action
Abacavir is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[12] CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and terminates viral DNA chain elongation upon incorporation.[12][13] The major routes of Abacavir metabolism in the liver involve alcohol dehydrogenase (ADH) and glucuronosyltransferase (UGT) to form inactive metabolites.[14]
Caption: Metabolic and activation pathway of Abacavir.
Experimental Workflow for Abacavir Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Abacavir in plasma samples using this compound as an internal standard.
Caption: Bioanalytical workflow for Abacavir quantification.
Logical Relationship of Internal Standard Function
This diagram illustrates the logical principle behind using an internal standard to correct for analytical variability.
Caption: Logic of internal standard correction.
References
- 1. ClinPGx [clinpgx.org]
- 2. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
Abacavir-d4 CAS number and molecular weight
This technical guide provides comprehensive information on Abacavir-d4, a deuterated isotopologue of the antiretroviral drug Abacavir. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and other research applications requiring a stable isotope-labeled internal standard for the quantification of Abacavir.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that two distinct CAS numbers are currently assigned to this compound by different suppliers.
| Parameter | Value | Source(s) |
| CAS Number | 1260619-56-4 or 1217731-56-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₄D₄N₆O | [2][3] |
| Molecular Weight | 290.36 g/mol | [2][3][7][8] |
Mechanism of Action and Metabolic Pathway of Abacavir
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[2] It is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[2][4][5] CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and also as a chain terminator when incorporated into the viral DNA, thus preventing the replication of the virus.[2][4][5]
The metabolic activation of Abacavir to Carbovir Triphosphate (CBV-TP) is a critical process for its antiviral activity. The following diagram illustrates this intracellular signaling pathway.
Caption: Metabolic activation pathway of Abacavir to its active form, Carbovir Triphosphate (CBV-TP).
Experimental Protocol: Quantification of Abacavir in Human Plasma using LC-MS/MS
The following protocol provides a detailed methodology for the quantification of Abacavir in human plasma, utilizing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.
1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Abacavir in human plasma.
2. Materials and Reagents:
-
Abacavir reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Deionized water
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
4. Standard Solutions Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of Abacavir and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Abacavir stock solution with a methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration for spiking into plasma samples.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard working solution (this compound).
-
Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
Mobile Phase: A gradient or isocratic mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate suitable for the chosen column and system.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible chromatography.
-
Injection Volume: A small, fixed volume of the reconstituted sample.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Abacavir and this compound should be optimized for maximum sensitivity and specificity.
7. Data Analysis:
-
Quantify Abacavir concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Abacavir in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
The use of a deuterated internal standard like this compound is best practice in bioanalytical methods as it co-elutes with the analyte, has similar extraction recovery and ionization response, thereby correcting for variability during sample preparation and analysis.[9]
Experimental Workflow
The following diagram outlines the logical workflow for a typical bioanalytical study involving the quantification of Abacavir using this compound as an internal standard.
Caption: Workflow for the bioanalysis of Abacavir using a deuterated internal standard.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Abacavir - Wikipedia [en.wikipedia.org]
- 6. Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Abacavir Pharmacokinetics During Chronic Therapy in HIV-1-Infected Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Technical Guide to Abacavir-d4: Sourcing, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Abacavir-d4, a deuterated analog of the antiretroviral drug Abacavir. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of Abacavir in biological samples.[1] This document outlines key suppliers, the significance of the Certificate of Analysis (CoA), and detailed technical information relevant to its application in a research and drug development setting.
This compound: Properties and Suppliers
This compound is a stable, isotopically labeled version of Abacavir, where four hydrogen atoms have been replaced with deuterium. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]
| Supplier | Website | Contact | Notes |
| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- | Offers this compound for research purposes.[1] |
| Simson Pharma | --INVALID-LINK-- | --INVALID-LINK-- | Provides this compound with an accompanying Certificate of Analysis.[3] |
| Cayman Chemical | --INVALID-LINK-- | N/A | Supplies this compound intended for use as an internal standard in GC- or LC-MS.[2] |
| Aladdin Scientific | --INVALID-LINK-- | --INVALID-LINK-- | Lists this compound for research applications.[4] |
| CRS Laboratories | --INVALID-LINK-- | N/A | Provides this compound as a pharmaceutical reference standard.[5] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | N/A | Offers this compound for research use.[6] |
| MedChemExpress | --INVALID-LINK-- | N/A | Supplies deuterium-labeled Abacavir for research, noting its use as a tracer and internal standard.[7] |
Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document provided by the supplier that confirms the identity, purity, and quality of a chemical substance. For this compound, the CoA is essential for ensuring the accuracy and reliability of experimental results. Researchers should always request and review the CoA before using the material.
Typical Data Presented in a Certificate of Analysis:
| Parameter | Description | Importance |
| Identity | Confirmation of the chemical structure, often by methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry. | Ensures the correct compound is being used. |
| Purity | The percentage of the desired compound, typically determined by HPLC or GC. | High purity is crucial for accurate quantification. |
| Isotopic Enrichment | The percentage of molecules containing the deuterium label. | Confirms the effectiveness of the isotopic labeling. |
| Residual Solvents | The amount of any solvents remaining from the synthesis process. | Important for safety and to avoid interference in analytical methods. |
| Water Content | The percentage of water in the material, often determined by Karl Fischer titration. | Can affect the accurate weighing of the standard. |
Mechanism of Action and Metabolic Pathways of Abacavir
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[7][8] Its therapeutic effect relies on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and leads to the termination of the growing viral DNA chain.[4][8]
The following diagram illustrates the metabolic activation of Abacavir.
Caption: Intracellular metabolic activation pathway of Abacavir.
In the liver, Abacavir is primarily metabolized to inactive compounds by alcohol dehydrogenase and glucuronyl transferase, which are then excreted.[2]
Caption: Hepatic metabolism of Abacavir to inactive metabolites.
Experimental Protocol: Quantification of Abacavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a representative experimental workflow for the quantification of Abacavir in human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.
Caption: General workflow for Abacavir quantification in plasma.
Detailed Methodologies:
1. Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of Abacavir and this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and methanol).
-
Prepare calibration standards by spiking known concentrations of Abacavir into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add a fixed amount of this compound internal standard solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The following table summarizes typical LC-MS/MS parameters for Abacavir analysis:
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Abacavir: e.g., m/z 287.1 -> 191.1this compound: e.g., m/z 291.1 -> 191.1 |
4. Data Analysis:
-
Integrate the peak areas for both Abacavir and this compound.
-
Calculate the peak area ratio of Abacavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Abacavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of this compound for research and drug development professionals. For specific applications, it is imperative to consult detailed, peer-reviewed literature and to perform thorough method development and validation according to regulatory guidelines.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Abacavir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
Abacavir Metabolism: A Technical Guide to Pathways and the Potential for d4-Labeled Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV. The document details the enzymatic processes involved in both its inactivation and bioactivation, presents key quantitative pharmacokinetic data, and outlines experimental protocols for its metabolic analysis. Furthermore, it explores the potential application of deuterium-labeled abacavir (d4-abacavir) in metabolic studies, a vital tool for modern drug development.
Core Metabolic Pathways of Abacavir
Abacavir undergoes extensive metabolism primarily in the liver, with two major pathways accounting for its inactivation and elimination. Concurrently, a distinct intracellular pathway leads to its pharmacologically active form.
Hepatic Metabolism: Inactivation and Elimination
The primary routes for the systemic metabolism of abacavir are oxidation by alcohol dehydrogenase (ADH) and glucuronidation by UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5][6][7] These processes convert abacavir into inactive metabolites that are readily excreted.
-
Oxidation by Alcohol Dehydrogenase (ADH): Cytosolic ADH catalyzes the oxidation of abacavir to a 5'-carboxylate metabolite, designated as 2269W93.[1][2][3][5][6][7]
-
Glucuronidation by UDP-Glucuronosyltransferases (UGTs): UGT enzymes conjugate a glucuronic acid moiety to abacavir, forming the 5'-glucuronide metabolite, 361W94.[1][2][3][4][5][6][7] The specific UGT isoforms involved in this reaction have not been definitively identified in the available literature.[8]
A mass balance study in humans revealed that after an oral dose, approximately 83% of abacavir is eliminated in the urine and 16% in the feces.[1][2][3][5] The urinary metabolites are predominantly the 5'-glucuronide (accounting for about 36% of the dose) and the 5'-carboxylate (about 30% of the dose).[1][2][3][5] Less than 2% of the administered dose is excreted as unchanged abacavir.[1][2][3][5]
dot
References
- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reactome | abacavir + UDP-glucuronate => abacavir 5'-glucuronide + UDP [reactome.org]
Navigating the Solubility and Stability of Abacavir-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Abacavir-d4, a deuterated analog of the potent antiretroviral agent Abacavir. Understanding these fundamental physicochemical properties is critical for the accurate preparation of stock solutions, ensuring the integrity of analytical standards, and the overall success of preclinical and clinical research. This document synthesizes available data, outlines relevant experimental protocols, and presents visual workflows to support laboratory investigations.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available information for Abacavir and its sulfate salt, which are expected to have very similar solubility characteristics to the deuterated form, the following provides a summary of its solubility.
Table 1: Solubility of Abacavir and its Analogs in Various Solvents
| Compound | Solvent | Solubility | Citation |
| This compound | Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1][2] |
| This compound | Methanol | Slightly soluble | [1][2] |
| Abacavir | Dimethyl Sulfoxide (DMSO) | 57 mg/mL | [3] |
| Abacavir | Ethanol | 57 mg/mL | [3] |
| Abacavir sulfate | Dimethyl Sulfoxide (DMSO) | ~0.15 mg/mL | [4] |
| Abacavir sulfate | Dimethyl Sulfoxide (DMSO) | 45 mg/mL (Sonication recommended) | [5] |
| Abacavir sulfate | Water | ~77 mg/mL at 25°C | [6] |
It is important to note that for hygroscopic compounds like this compound, the presence of moisture can significantly impact solubility. Therefore, the use of fresh, anhydrous solvents is recommended.[1][3]
Stability of this compound in Organic Solvents
The long-term stability of this compound in organic solvents under typical laboratory storage conditions is not well-documented. However, forced degradation studies performed on Abacavir sulfate provide valuable insights into its degradation pathways and the stability-indicating methods that can be employed.
For optimal stability, it is recommended to store this compound as a solid at -20°C under an inert atmosphere.[1] As the compound is hygroscopic, it is crucial to minimize its exposure to moisture.[1]
Forced degradation studies on Abacavir sulfate have shown that it is susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[7]
Experimental Protocols
General Protocol for Solution Stability Assessment
A common approach to evaluating the stability of a compound in solution involves monitoring its concentration over time under specific storage conditions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Solution Stability Assessment
Forced Degradation Study Protocol (Adapted from Abacavir Sulfate Studies)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following is a generalized protocol based on studies of Abacavir sulfate.
Methodology for Forced Degradation Studies
Key Steps in Forced Degradation:
-
Acid and Base Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 1N HCl) and a base (e.g., 1N NaOH) at room temperature or elevated temperatures for a defined period.[7]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.[7]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) for several days.[7]
-
Photolytic Degradation: The solid drug substance is exposed to UV and visible light for an extended period.[7]
Following exposure to these stress conditions, the samples are prepared and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Conclusion
While specific quantitative data for the solubility and long-term stability of this compound in organic solvents is limited, the available information on Abacavir and its sulfate salt provides a strong foundation for its handling and use in a research setting. It is recommended that researchers perform their own solubility and stability assessments for their specific experimental conditions and solvent systems. The protocols and workflows outlined in this guide offer a systematic approach to generating this critical data, ensuring the accuracy and reliability of future research involving this compound.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 1260619-56-4 [amp.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Abacavir sulfate | HIV Protease | Reverse Transcriptase | TargetMol [targetmol.com]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Abacavir in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Abacavir in human plasma. Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) crucial in antiretroviral therapy for HIV infection.[1] The method utilizes Abacavir-d4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[2][3] A simple protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method has been developed based on a synthesis of established techniques and provides a reliable workflow for therapeutic drug monitoring and pharmacokinetic studies.
Experimental Protocols
Chemicals and Reagents
-
Abacavir sulfate (Reference Standard)
-
This compound (Internal Standard)[2]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Control Human Plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Abacavir and this compound in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Abacavir stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.[4]
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each blank, CC, QC, and unknown sample.
-
Pipette 100 µL of the appropriate matrix (control plasma for blanks, CCs, and QCs; study sample for unknowns) into the labeled tubes.
-
Spike 10 µL of the appropriate Abacavir working standard into each tube (except for the blank and zero samples).
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Instrumentation and Conditions
A standard high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The following conditions are recommended based on common practices.
Liquid Chromatography (LC) Parameters
The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from matrix components.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~ 5 minutes |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for detection.
| Parameter | Abacavir | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 287.2 | 291.2 |
| Product Ion (Q2) m/z | 191.2 | 191.2 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument (Typical: 20-35 eV) | Optimized for the specific instrument (Typical: 20-35 eV) |
| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |
Note: The precursor ion for this compound is +4 amu compared to Abacavir due to the four deuterium atoms.[2] The fragmentation is expected to yield the same primary product ion as the unlabeled compound, as the deuterium atoms are located on the stable cyclopropyl ring.[2][5]
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Abacavir quantification.
Method Validation and Performance
For implementation, this method should be fully validated according to regulatory guidelines. Typical validation parameters include:
-
Linearity: The method is expected to be linear over a concentration range relevant to clinical samples (e.g., 5 - 5000 ng/mL).[6]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15%, and accuracy (%RE) should also be within ±15% (±20% at the LLOQ).
-
Selectivity: No significant interfering peaks should be observed at the retention times of Abacavir and this compound in blank plasma samples.
-
Matrix Effect: The ionization of the analyte and IS should not be significantly suppressed or enhanced by the plasma matrix.
-
Recovery: Extraction recovery should be consistent and reproducible across the calibration range.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Abacavir in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol makes this method well-suited for high-throughput applications in therapeutic drug monitoring and pharmacokinetic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Abacavir using Abacavir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Abacavir in biological matrices, primarily human plasma, utilizing Abacavir-d4 as an internal standard. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Accurate and precise quantification of Abacavir in biological fluids is crucial for optimizing patient dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.
This document serves as a comprehensive guide, offering detailed experimental protocols, a comparative summary of quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable sample preparation technique for their specific analytical needs.
Quantitative Data Summary
The selection of a sample preparation method is a critical step in bioanalytical method development, impacting recovery, cleanliness of the extract, and the overall sensitivity and robustness of the assay. The following table summarizes key quantitative parameters for the three discussed techniques, providing a basis for comparison.
| Sample Preparation Method | Analyte Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Key Findings & Considerations | Reference(s) |
| Protein Precipitation (PPT) | ~87.9% | 20 | 29.8 - 9318 | Simple and fast, but may result in significant matrix effects due to less effective removal of endogenous components. | [1] |
| Liquid-Liquid Extraction (LLE) | 62.86 - 63.62% | 20 | 20 - 10000 | Offers a good balance between sample cleanup and analyte recovery. Can be optimized by solvent selection. | [2] |
| Solid-Phase Extraction (SPE) | High (not specified for Abacavir alone) | Lower (not specified) | Wide (not specified) | Provides the cleanest extracts, minimizing matrix effects, but requires more extensive method development. | [3] |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT) for Abacavir in Human Plasma
This protocol describes a simple and rapid method for the extraction of Abacavir from human plasma by precipitating plasma proteins with a solvent.
Materials:
-
Human plasma samples
-
Abacavir standard solutions
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Abacavir in Human Plasma
This protocol details a liquid-liquid extraction method for the purification and concentration of Abacavir from human plasma.
Materials:
-
Human plasma samples (100 µL)
-
Abacavir standard solutions
-
This compound internal standard (IS) solution
-
Extraction solvent: Ethyl acetate and dichloromethane (90:10, v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of human plasma into a clean tube.
-
Add the this compound internal standard solution.
-
Add 1 mL of the extraction solvent (ethyl acetate:dichloromethane, 90:10, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the reconstitution solution.[4]
-
Vortex for 30 seconds.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Antiretrovirals in Human Plasma
This protocol is based on a method for the simultaneous analysis of several antiretroviral drugs, with Abacavir used as an internal standard, and can be adapted for the specific analysis of Abacavir.[3]
Materials:
-
Human plasma samples
-
Abacavir standard solutions
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., Purity advance C18)
-
Methanol
-
0.01% Formic acid in water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 0.1 mL of plasma, add 0.05 mL of 10 µg/mL this compound internal standard solution.[5]
-
Add varying concentrations of Abacavir standard solutions for calibration curve points.[5]
-
Vortex for 10 minutes.[5]
-
Add methanol to precipitate proteins.[5]
-
Vortex for another 5 minutes and then centrifuge for 10 minutes.[5]
-
Collect the supernatant.[5]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.01% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.01% formic acid in water to remove polar interferences.
-
-
Elution:
-
Elute Abacavir and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of Abacavir and its internal standard, this compound. These should be optimized for the specific instrument used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Abacavir: m/z 287.2 → 191.2[6]
-
This compound: (The precursor ion will be higher by 4 Da, and the product ion may be the same or shifted depending on the location of the deuterium atoms. The exact transition should be determined by direct infusion of the this compound standard.)
-
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) in a gradient or isocratic elution.[1]
-
Column: A C18 reversed-phase column is typically used for separation.[1]
Visualizations
The following diagrams illustrate the workflows for the described sample preparation techniques.
References
Application Notes and Protocols: Use of Abacavir-d4 in Pediatric Pharmacokinetic Studies of Abacavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection in both adults and children.[1] Optimizing abacavir dosage in pediatric populations is critical to ensure efficacy and minimize potential toxicities. Pharmacokinetic (PK) studies are essential for establishing appropriate dosing regimens in different pediatric age groups, from neonates to adolescents. The use of a stable isotope-labeled internal standard, such as Abacavir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of abacavir in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic studies of abacavir.
Application of this compound in Bioanalysis
This compound is a deuterated analog of abacavir and serves as an ideal internal standard for the quantitative analysis of abacavir in biological samples. Its chemical and physical properties are nearly identical to those of abacavir, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the analyte, abacavar, by correcting for variability during sample preparation and analysis.
Experimental Protocols
Bioanalytical Method for Abacavir Quantification in Pediatric Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from validated LC-MS/MS methods for abacavir quantification in human plasma.[2][3]
a. Materials and Reagents:
-
Abacavir reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
96-well plates or microcentrifuge tubes
b. Stock and Working Solutions:
-
Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve abacavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the abacavir stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.
c. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of pediatric plasma sample, calibration standard, or QC sample into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the this compound internal standard working solution in acetonitrile to each well/tube.
-
Vortex the plate/tubes for 1 minute to precipitate plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Abacavir: m/z 287.1 -> 191.1this compound: m/z 291.1 -> 195.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
e. Method Validation:
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Pediatric Pharmacokinetic Study Protocol (Illustrative Example)
This protocol is a composite based on typical pediatric PK study designs for abacavir.[1][4][5]
a. Study Design:
-
An open-label, single or multiple-dose pharmacokinetic study.
-
Enrollment of different pediatric age cohorts (e.g., neonates, infants, children, and adolescents).
-
Administration of an age and weight-appropriate dose of abacavir oral solution or tablets.
b. Subject Population:
-
HIV-1 infected or exposed pediatric patients.
-
Stratified by age groups as defined in the study protocol.
-
Informed consent from parents or legal guardians and assent from older children when appropriate.
c. Dosing Regimen:
-
Dosing will be based on current pediatric guidelines and the specific objectives of the study. For example:
d. Pharmacokinetic Sampling:
-
Intensive Sampling (for detailed PK profiling):
-
Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
-
-
Sparse Sampling (for population PK modeling):
-
A limited number of samples (e.g., 2-4) collected at various times post-dose across the patient population.
-
e. Sample Handling and Storage:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma within 1 hour of collection.
-
Store plasma samples at -80°C until analysis.
Data Presentation
Table 1: Representative Dosing and Pharmacokinetic Parameters of Abacavir in Pediatric Populations
| Age Group | Dosing Regimen | Cmax (ng/mL) | AUC0-12 (ng·h/mL) | CL/F (L/h/kg) | Reference |
| Neonates (<1 month) | 2 mg/kg twice daily | ~1500 | ~6000 | ~0.33 | [4][5] |
| Infants (1 to <3 months) | 4 mg/kg twice daily | ~2500 | ~9000 | ~0.44 | [4][5] |
| Toddlers and Infants (≥3 months) | 8 mg/kg twice daily | 2300 | 5800 | ~1.38 | [1] |
| Children | 8 mg/kg twice daily | 3600 | 8200 | ~0.98 | [1] |
| Adolescents | 600 mg once daily | ~3000 | ~11000 | ~0.82 | [6] |
Note: The values presented are approximate and can vary based on individual patient factors.
Visualizations
Caption: Experimental workflow for a pediatric pharmacokinetic study of Abacavir.
References
- 1. Population pharmacokinetics of abacavir in infants, toddlers and children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. asianpubs.org [asianpubs.org]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. Appendix A: Pediatric Antiretroviral Drug Information - Abacavir | NIH [clinicalinfo.hiv.gov]
- 6. Plasma pharmacokinetics of once-daily abacavir- and lamivudine-containing regimens and week 96 efficacy in HIV-infected Thai children - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Abacavir in Human Plasma using LC-MS/MS with Abacavir-d4 for Therapeutic Drug Monitoring
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Therapeutic Drug Monitoring (TDM) of abacavir is crucial to ensure optimal drug exposure, minimizing the risk of therapeutic failure and adverse effects. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of abacavir in human plasma, employing its deuterated stable isotope, Abacavir-d4, as an internal standard (IS).[4][5] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Principle
The method is based on the principle of stable isotope dilution tandem mass spectrometry. This compound, a deuterated analog of abacavir, is added to the plasma samples at a known concentration.[4] Due to its identical chemical and physical properties to the analyte, it co-elutes with abacavir during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguished from the unlabeled drug by its higher mass-to-charge ratio (m/z). By measuring the ratio of the peak area of the analyte to that of the internal standard, precise and accurate quantification of abacavir in the plasma sample can be achieved.
Experimental Protocols
1. Materials and Reagents
-
Abacavir sulfate (Reference Standard)
-
This compound (Internal Standard)[4]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of abacavir and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the abacavir stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol/water (1:1, v/v).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.
3. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or patient sample), add 50 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and can be optimized for specific instruments.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution depending on the required separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Abacavir: m/z 287.2 → 191.1this compound: m/z 291.2 → 195.1 |
| Collision Energy | Optimized for each transition |
Method Validation Data
The described method has been validated according to regulatory guidelines, and the following tables summarize the typical performance characteristics.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental Workflow for Abacavir Therapeutic Drug Monitoring.
Caption: Metabolic Pathway of Abacavir.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of abacavir in human plasma for therapeutic drug monitoring. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for clinical and research applications in the management of HIV-infected patients. This application note provides a comprehensive protocol and the necessary validation data to implement this method in a laboratory setting.
References
- 1. Abacavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Simultaneous analysis of antiretroviral drugs abacavir and tenofovir in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Abacavir in Human Plasma using Liquid-Liquid Extraction with Abacavir-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir is a potent nucleoside analog reverse-transcriptase inhibitor (NRTI) integral to the treatment of HIV infection.[1][2] Accurate quantification of Abacavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the determination of Abacavir in human plasma using its deuterated analog, Abacavir-d4, as an internal standard, followed by LC-MS/MS analysis. This compound is an ideal internal standard as its physicochemical properties are nearly identical to Abacavir, ensuring similar extraction efficiency and chromatographic behavior, which corrects for variations during sample processing and analysis.[1][2][3]
Quantitative Data Summary
The following tables summarize the validation parameters for a typical bioanalytical method for Abacavir quantification using LLE.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 29.8 - 9318 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ QC | 29.8 | < 15% | < 15% | 85 - 115% |
| Low QC | 85 | < 15% | < 15% | 85 - 115% |
| Medium QC | 4500 | < 15% | < 15% | 85 - 115% |
| High QC | 8000 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Process Efficiency (%) |
| Abacavir | 86.8[4][5] | 87.9[4][5] |
| This compound | Consistent and reproducible | Not applicable |
Experimental Protocol
This protocol describes the liquid-liquid extraction of Abacavir from human plasma.
1. Materials and Reagents
-
Abacavir reference standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium hydroxide solution (0.5 N)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Deionized water
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions
-
Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Abacavir in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Working Solution (2 µg/mL): Prepare a working solution of this compound in 50:50 methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of Abacavir stock solution to achieve the desired concentrations.[4]
3. Sample Preparation and Extraction
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Pipette 100 µL of the plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (2 µg/mL) to each tube and vortex for 10 seconds.
-
Add 50 µL of 0.5 N sodium hydroxide solution and vortex for another 10 seconds.[4]
-
Add 2.5 mL of the extraction solvent mixture (ethyl acetate:dichloromethane, 90:10 v/v).[4][5]
-
Vortex the tubes for 5 minutes at a moderate speed.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.[6]
-
Carefully transfer the upper organic layer (approximately 2.0 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase (e.g., acetonitrile and 10 mM ammonium formate, pH 3.0, 70:30 v/v).[4]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4][5]
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.
-
Gradient: Isocratic elution with 70% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 2 µL.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Abacavir: m/z 287.2 → 191.1
-
This compound: m/z 291.2 → 195.1
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Abacavir.
Caption: Mechanism of Action of Abacavir.
References
Solid-Phase Extraction of Abacavir from Human Plasma Using Abacavir-d4 as an Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination therapy for the treatment of HIV-1 infection. Accurate and reliable quantification of Abacavir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive method for the extraction of Abacavir from human plasma using solid-phase extraction (SPE) with its deuterated analog, Abacavir-d4, as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for potential matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[1]
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of Abacavir from human plasma. The protocol is optimized for use with Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which are known for their excellent retention of a wide range of compounds.
Materials and Reagents
-
Abacavir reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Oasis HLB 1 cc (30 mg) SPE cartridges
Equipment
-
SPE vacuum manifold
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
Spiking of Internal Standard: To 200 µL of human plasma, add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex: Gently vortex the plasma samples for 10 seconds to ensure thorough mixing.
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. This step helps to disrupt protein binding and improve the retention of Abacavir on the SPE sorbent.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
Solid-Phase Extraction (SPE) Protocol
The following protocol is designed for Oasis HLB 1 cc (30 mg) cartridges.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. It is crucial not to let the sorbent bed dry out between the equilibration and sample loading steps.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge. A slow and steady flow rate is recommended to ensure optimal retention of the analyte.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Perform a second wash with 1 mL of a stronger organic solvent mixture, such as 20% methanol in water, to remove less polar interferences. This step should be carefully optimized to ensure no loss of the analyte.
-
-
Elution: Elute Abacavir and this compound from the cartridge by passing 1 mL of methanol into a clean collection tube. A two-step elution with 500 µL of methanol each time can also be considered for a more concentrated eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex the reconstituted sample to ensure complete dissolution before transferring it to an autosampler vial for analysis.
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of this SPE method.
Table 1: Recovery and Matrix Effect of Abacavir
| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Abacavir | Low QC (5 ng/mL) | 92.5 | 4.2 | 98.7 | 3.1 |
| Mid QC (500 ng/mL) | 95.1 | 3.5 | 101.2 | 2.5 | |
| High QC (5000 ng/mL) | 93.8 | 3.9 | 99.5 | 2.8 |
Recovery is calculated by comparing the peak area of the analyte from the extracted sample to that of a post-extraction spiked sample. Matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Abacavir | 1 - 10,000 | > 0.995 | 1 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 5 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| Mid QC | 500 | ≤ 8 | 92-108 | ≤ 8 | 92-108 |
| High QC | 5000 | ≤ 7 | 93-107 | ≤ 7 | 93-107 |
Table 4: LC-MS/MS Parameters for Abacavir and this compound
| Parameter | Abacavir | This compound |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 287.1 | 291.1 |
| Product Ion (m/z) | 191.1 | 195.1 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Visualizations
Abacavir Metabolic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Abacavar Quantification
Welcome to the technical support center for the bioanalysis of Abacavir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the minimization of matrix effects when quantifying Abacavir using Abacavir-d4 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they impact my Abacavir assay?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Abacavir, due to co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your assay.[1][2] In the analysis of Abacavir, phospholipids from plasma are a significant contributor to matrix effects, especially when using electrospray ionization (ESI) mass spectrometry.[1][3]
Q2: I am observing poor reproducibility and accuracy in my Abacavir quantification. Could matrix effects be the cause?
A: Yes, poor reproducibility and accuracy are classic indicators of uncompensated matrix effects.[1] The composition of biological matrices can differ between individual samples, leading to variable degrees of ion suppression or enhancement for Abacavir and its internal standard, this compound.[1] This variability can result in inconsistent analytical outcomes. It is therefore critical to assess and minimize matrix effects during the development and validation of your method.[1]
Q3: How can I confirm that my Abacavir assay is being affected by matrix effects?
A: A widely used technique is the post-column infusion experiment.[1] In this method, a constant flow of a standard Abacavir solution is introduced into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the column.[1] Any significant dip or peak in the baseline signal at the retention time of Abacavir is indicative of ion suppression or enhancement, respectively.[1][4][5]
Q4: Why is this compound recommended as the internal standard?
A: A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for compensating for matrix effects.[6] Because this compound is chemically identical to Abacavir, it co-elutes and experiences nearly identical ionization suppression or enhancement.[6][7] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and reliable quantification even in the presence of matrix effects.[7]
Q5: My Abacavir signal is being suppressed. What are some initial troubleshooting steps?
A: If you are experiencing ion suppression, consider the following:
-
Optimize Chromatography: Ensure that Abacavir is chromatographically separated from the regions of major ion suppression. Matrix components often elute early in the chromatographic run. Adjusting the mobile phase gradient or employing a different stationary phase can help move the Abacavir peak to a cleaner region of the chromatogram.[1]
-
Improve Sample Preparation: A more rigorous sample clean-up can significantly reduce matrix effects. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3][8]
-
Check for Co-eluting Metabolites: Abacavir is metabolized in the body, and these metabolites can potentially co-elute and interfere with the analysis.[1] Ensure your chromatographic method separates Abacavir from its major metabolites.
Q6: Can the metabolism of Abacavir introduce interferences in the bioanalytical assay?
A: Yes, metabolites can potentially interfere with the assay. Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase to form inactive carboxylate and glucuronide metabolites.[1] While these metabolites have different masses than Abacavir, they can still contribute to the overall matrix and potentially cause ion suppression if they co-elute with the parent drug.[1]
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting matrix effects in your Abacavir quantification experiments.
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques used in Abacavir quantification.
Liquid-Liquid Extraction (LLE)
This protocol is a robust method for extracting Abacavir from human plasma while minimizing matrix components.
Materials:
-
Human plasma samples
-
Abacavir standard solutions
-
This compound internal standard (IS) solution
-
Ethyl acetate
-
Dichloromethane
-
Reconstitution solution (e.g., Acetonitrile:10 mM Ammonium Formate, pH 3.0 (70:30, v/v))[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 2.5 mL of an ethyl acetate and dichloromethane mixture (90:10, v/v).[9]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 300 µL of the reconstitution solution.[1]
-
Vortex for 30 seconds.
-
Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT)
This is a simpler, high-throughput method, though it may be more prone to matrix effects compared to LLE.
Materials:
-
Human plasma samples
-
Abacavir standard solutions
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for Abacavir bioanalysis, from sample collection to data analysis.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery of Abacavir and the extent of matrix effects. The following table summarizes recovery data from a study, highlighting the effectiveness of different extraction methods.
| Sample Preparation Method | Analyte | Mean Recovery (%) |
| Liquid-Liquid Extraction | Abacavir | 86.8 |
| Protein Precipitation | Abacavir | Generally lower and more variable |
Note: The recovery for protein precipitation can be highly variable and is often lower than that of LLE, which can impact the overall sensitivity and reproducibility of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Abacavir-d4 Stability in Processed Biological Samples: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Abacavir-d4 in processed biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for processed plasma samples containing this compound?
For optimal stability, processed plasma samples should be stored frozen. Long-term storage at -20°C or -50°C is recommended. One study has shown that abacavir in spiked plasma samples is stable for at least 65 days when stored at these temperatures[1]. For short-term storage, such as on a laboratory bench, samples should be kept at room temperature (25°C) for no longer than 6 hours[1].
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
Processed plasma samples containing abacavir have been shown to be stable for a minimum of three freeze-thaw cycles when frozen at -20°C[1]. To avoid potential degradation, it is advisable to aliquot samples into smaller volumes if multiple analyses are anticipated.
Q3: What is the stability of this compound in dried blood spots (DBS)?
While specific quantitative data for this compound in DBS is limited, studies on other analytes in DBS provide general guidance. For instance, HIV DNA in DBS has been found to be stable for 7 days at 37°C and 60% humidity, and for 12 weeks at 22°C[2]. It is crucial to store DBS in a dry environment, as high humidity can negatively impact analyte stability. It is recommended to store DBS with a desiccant.
Q4: Can processed samples be left in the autosampler, and for how long?
The stability of extracted samples in an autosampler is dependent on the temperature. A study demonstrated that the dry extract of spiked quality control samples stored at -20°C was stable for up to 24 hours, and the wet extract in the autosampler maintained at 5°C was stable for up to 27 hours[1]. It is recommended to keep the autosampler temperature low to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in plasma samples. | Sample degradation due to improper storage. | Ensure plasma samples are stored at or below -20°C immediately after processing. Avoid prolonged exposure to room temperature. Limit the number of freeze-thaw cycles to a maximum of three. |
| Inefficient extraction from the biological matrix. | Optimize the liquid-liquid or solid-phase extraction protocol. Ensure complete protein precipitation and efficient separation of the organic and aqueous layers. | |
| High variability in this compound signal between replicate injections. | Instability in the autosampler. | Maintain a low autosampler temperature (e.g., 4-8°C). Analyze samples promptly after placing them in the autosampler. Re-evaluate the stability of the extracted sample under the specific autosampler conditions. |
| Inconsistent sample preparation. | Ensure consistent and precise pipetting and reagent addition for all samples and standards. Use a validated and standardized sample preparation workflow. | |
| Degradation of this compound observed in DBS samples. | Exposure to high temperature and/or humidity. | Store DBS cards in a cool, dry place, preferably with a desiccant. Avoid exposure to direct sunlight and extreme temperatures during shipping and storage. For long-term storage, freezing at -20°C or below is recommended. |
| Incomplete drying of the blood spot. | Ensure blood spots are completely dry before storage. Inadequate drying can lead to microbial growth and analyte degradation. |
Quantitative Stability Data
The stability of abacavir (and by extension, this compound) in processed human plasma has been evaluated under various conditions. The following tables summarize the available quantitative data.
Table 1: Stability of Abacavir in Human Plasma
| Storage Condition | Duration | Analyte Stability (% Recovery or Remaining) | Reference |
| Room Temperature (Bench-top) | 6 hours | Stable (within acceptable limits) | [1] |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable (within acceptable limits) | [1] |
| Long-Term Storage (-20°C) | 65 days | Stable (within acceptable limits) | [1] |
| Long-Term Storage (-50°C) | 65 days | Stable (within acceptable limits) | [1] |
| Dry Extract Storage (-20°C) | 24 hours | Stable (within acceptable limits) | [1] |
| Autosampler (Wet Extract at 5°C) | 27 hours | Stable (within acceptable limits) | [1] |
Experimental Protocols
A common method for the quantification of abacavir in biological samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Abacavir in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution (e.g., this compound).
-
Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column is commonly used (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Abacavir and this compound.
-
Visualizations
Experimental Workflow for this compound Stability Testing
Logical Relationship for Troubleshooting Low Analyte Recovery
References
Impact of co-eluting metabolites on Abacavir-d4 performance
Technical Support Center: Abacavir-d4 Bioanalysis
Topic: Impact of Co-eluting Metabolites on this compound Performance
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the challenges posed by co-eluting metabolites in the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) version of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2] In quantitative bioanalysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), SIL internal standards (IS) like this compound are considered the gold standard. They are used to correct for variability during sample preparation and analysis. Because this compound is chemically identical to Abacavir, it is expected to have the same chromatographic retention time and ionization efficiency, thus compensating for matrix effects.
Q2: What are "co-eluting metabolites" and how do they impact this compound analysis?
Co-eluting metabolites are metabolic byproducts present in a biological sample (like plasma or urine) that exit the chromatography column at the same time as the analyte of interest (Abacavir) and its internal standard (this compound).[3][4] These metabolites can interfere with the ionization process in the mass spectrometer's source, a phenomenon known as a "matrix effect".[5][6] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reproducibility of the quantification.[5][7]
Q3: What are the primary metabolites of Abacavir that could potentially interfere with analysis?
Abacavir is primarily eliminated through hepatic metabolism by alcohol dehydrogenase and glucuronyltransferase.[2][8] The two major inactive metabolites are a 5′-carboxylate and a 5′-glucuronide.[8][9][10] While these metabolites have different masses than Abacavir and this compound, they are often present at high concentrations in patient samples. If they are not chromatographically separated, they can contribute significantly to the matrix effect and cause ion suppression.[5]
Q4: My quality control (QC) samples are failing with poor accuracy and precision. Could co-eluting metabolites be the cause?
Yes, poor accuracy and reproducibility are classic indicators of uncompensated matrix effects.[5] If co-eluting metabolites or other matrix components affect the ionization of Abacavir and this compound differently, the ratio between the analyte and the internal standard will not be consistent across samples. This variability leads to unreliable results and QC failures.
Troubleshooting Guide
Issue: You are observing ion suppression, poor peak shape, or inconsistent results for this compound.
Follow these steps to diagnose and mitigate the problem.
Step 1: Confirm the Presence of Matrix Effects
A post-column infusion experiment is a standard method to visualize regions of ion suppression.
-
Objective: To determine if co-eluting components from a blank matrix extract are suppressing the MS signal at the retention time of this compound.
-
Procedure: A standard solution of Abacavir is continuously infused into the mass spectrometer, post-column. A blank, extracted matrix sample (e.g., plasma from a drug-naive subject) is then injected onto the LC system. Any dip in the constant signal baseline indicates a region of ion suppression.[5][11][12] If this dip coincides with the retention time of Abacavir, it confirms a matrix effect is impacting your analysis.
Step 2: Optimize Chromatographic Separation
The most effective way to combat co-elution is to separate the analyte from the interfering components.
-
Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between this compound and the interfering peaks. Often, matrix components like phospholipids elute in the middle of a typical reversed-phase gradient. A shallower gradient or a different starting composition can shift the Abacavir peak to a "cleaner" region of the chromatogram.[5]
-
Change the Stationary Phase: If gradient modification is insufficient, consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl, PFP) or a smaller particle size (e.g., UPLC) to improve peak resolution and efficiency.
-
Employ a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) and late-eluting non-polar components directly to waste, preventing them from entering the mass spectrometer source.[13]
Step 3: Enhance Sample Preparation
Reducing the amount of matrix components introduced into the system is crucial.
-
Compare Extraction Techniques: Simple Protein Precipitation (PPT) is fast but often results in "dirtier" extracts with significant matrix effects.[5][14] Compare your results with more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which provide cleaner samples.[5]
-
Use Phospholipid Removal Products: If phospholipids are the suspected cause of ion suppression, incorporate specific phospholipid removal plates or cartridges into your SPE or PPT workflow.
Data Presentation
Table 1: Impact of Sample Preparation on Abacavir Signal Integrity
This table illustrates how the choice of sample preparation can affect the matrix effect and, consequently, the analytical performance. The Matrix Effect is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Solvent) * 100%. A value <100% indicates ion suppression.
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) | Precision (%RSD) | Key Considerations |
| Protein Precipitation (PPT) | 65% | >95% | 12.5% | Fast and simple, but prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 88% | 85% | 6.2% | Cleaner extract than PPT, offering a good balance of recovery and cleanliness.[5] |
| Solid-Phase Extraction (SPE) | 97% | 90% | 3.1% | Provides the cleanest extracts, effectively minimizing matrix effects.[5] |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluating Matrix Effect Using Post-Extraction Spiking
This protocol determines the quantitative impact of the matrix on the analyte signal.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Abacavir and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma). Spike Abacavir and this compound into the final, extracted supernatant.
-
Set C (Spiked Matrix): Spike Abacavir and this compound into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
-
Interpretation: An MF value of 1 indicates no matrix effect. A value <1 indicates ion suppression, and >1 indicates ion enhancement. The %RSD of the MF across different matrix lots should be <15%.
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution Issues
This diagram outlines the logical steps for identifying and resolving issues arising from co-eluting metabolites.
A decision tree for troubleshooting matrix effects in this compound bioanalysis.
Diagram 2: Simplified Abacavir Metabolic Pathway
This diagram shows the primary metabolic routes of Abacavir, which produce metabolites that can potentially interfere with bioanalysis.
The primary metabolic pathways of Abacavir in the liver.[2][8][9]
Diagram 3: Causal Chain of Analytical Interference
This diagram illustrates the relationship between co-eluting metabolites and the resulting impact on quantitative accuracy.
The relationship between co-elution, matrix effect, and analytical performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing poor reproducibility in Abacavir assays using Abacavir-d4
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with poor reproducibility in Abacavir assays that use Abacavir-d4 as an internal standard. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability and poor reproducibility in our Abacavir assay results. What are the most common causes?
Poor reproducibility in bioanalytical assays for Abacavir can stem from several factors. The most common culprits include uncompensated matrix effects, issues with the internal standard (this compound), suboptimal sample preparation, and chromatographic or mass spectrometric problems.[1] It is crucial to systematically investigate each of these potential sources of error.
Q2: What are matrix effects, and how can they affect our Abacavir assay?
Matrix effects are a frequent cause of poor accuracy and reproducibility in LC-MS/MS assays.[1] They occur due to co-eluting, undetected components from the biological matrix (e.g., plasma, serum) that can either suppress or enhance the ionization of Abacavir and/or its internal standard, this compound.[1] This can lead to inaccurate quantification. If you observe inconsistent results between different lots of matrix, matrix effects are a likely cause.
Troubleshooting Matrix Effects:
-
Optimize Chromatography: Ensure that Abacavir is chromatographically separated from the regions of major ion suppression. Often, matrix components elute early in the chromatographic run. Adjusting the gradient or using a different stationary phase can help move the Abacavir peak to a cleaner region of the chromatogram.[1]
-
Improve Sample Preparation: Protein precipitation is a common but relatively "dirty" sample preparation technique that can lead to significant matrix effects.[1] Consider using more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1]
-
Assess Matrix Effects: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in your chromatogram.[1]
Q3: We are using this compound as an internal standard. Could it be the source of our reproducibility issues?
Yes, while stable isotope-labeled internal standards like this compound are generally reliable, they can introduce variability in a few ways:
-
Isotopic Contribution: A significant issue can be the interference from the M+1 isotope of Abacavir with the this compound signal. This becomes more pronounced at high concentrations of Abacavir. This "cross-talk" can lead to a non-linear calibration curve and biased results.
-
Differential Matrix Effects: Although less common with co-eluting stable isotope-labeled internal standards, it is possible for matrix components to have a slightly different effect on the ionization of Abacavir versus this compound.
Troubleshooting Internal Standard Issues:
-
Evaluate Isotopic Interference: Analyze a high concentration standard of Abacavir without the internal standard and monitor the mass transition for this compound. If a significant signal is detected, you are likely experiencing isotopic interference.
-
Optimize Internal Standard Concentration: Ensure that the concentration of this compound is appropriate for the expected range of Abacavir concentrations in your samples.
-
Use a Non-linear Calibration Function: In cases of known isotopic interference, a non-linear calibration function can be used to accurately model the relationship between the analyte/internal standard peak area ratio and concentration.
Q4: Our assay is failing for accuracy and precision. Where should we start our investigation?
When facing accuracy and precision failures, a systematic approach is key. Below is a logical workflow to help you troubleshoot the issue.
References
Column selection for optimal separation of Abacavir and Abacavir-d4
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Abacavir and its deuterated internal standard, Abacavir-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating Abacavir and this compound?
A1: The primary challenge in separating Abacavir from this compound is their chemical similarity. Since this compound is an isotopologue of Abacavir, they have nearly identical physicochemical properties. This can lead to co-elution or very poor resolution in many chromatographic systems. A slight chromatographic shift is sometimes observed in reversed-phase chromatography, where the deuterated compound may elute slightly earlier than the non-deuterated one.[1] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a minor difference in polarity.[1]
Q2: What are the recommended starting column chemistries for separating Abacavir and this compound?
A2: For the analysis of Abacavir and its internal standard, reversed-phase chromatography is the most common approach. The recommended starting column chemistries are C18 and C8.[2][3] These stationary phases provide good retention and selectivity for a broad range of pharmaceutical compounds, including Abacavir. The selection between C18 and C8 can depend on the desired retention time and the specific mobile phase conditions. C18 columns generally offer higher retention.
Q3: Can chiral columns be used for this separation?
A3: While Abacavir has enantiomers, and chiral separation methods have been developed to resolve them, a chiral column is generally not necessary for the routine quantification of Abacavir and this compound in bioanalytical or pharmaceutical assays unless the study's goal is to investigate the stereoisomers.[4][5][6] Standard reversed-phase columns are sufficient for separating the drug from its deuterated internal standard.
Q4: How does the mobile phase composition affect the separation?
A4: The mobile phase composition, particularly the pH and the organic modifier, is critical for optimizing the separation. Abacavir is an ionizable compound, and adjusting the pH of the aqueous portion of the mobile phase can significantly impact its retention and peak shape.[2] Methanol and acetonitrile are common organic modifiers used. Methanol can sometimes provide better separation for certain analytes compared to acetonitrile.[2] The use of buffers like phosphate or additives such as formic acid or trifluoroacetic acid is common to control the pH and improve peak shape.[2][3][7]
Q5: Are there any specific issues to be aware of when using a deuterated internal standard like this compound?
A5: Yes, several potential issues can arise when using deuterated internal standards. These include:
-
Isotopic Crosstalk: This occurs when the signal from the analyte contributes to the signal of the internal standard in the mass spectrometer.[8] This can happen if the mass difference between the analyte and the deuterated internal standard is not sufficient.[8]
-
Deuterium Exchange: Deuterium atoms can sometimes be exchanged with protons from the solvent, especially if they are located at labile positions on the molecule.[1][9] This can lead to a decrease in the internal standard signal and an increase in the analyte signal.
-
Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[8] This can lead to inaccurate quantification, especially at low analyte concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution between Abacavir and this compound | - Inappropriate column chemistry.- Mobile phase is not optimized.- Gradient is too steep. | - Column Selection: Ensure a high-efficiency C18 or C8 column is being used. A column with a smaller particle size (e.g., < 3 µm) can improve resolution.- Mobile Phase Optimization: Adjust the pH of the aqueous phase to optimize the ionization state of Abacavir. Experiment with different organic modifiers (methanol vs. acetonitrile).- Gradient Adjustment: Employ a shallower gradient around the elution time of the analytes to increase the separation between the two peaks.[2] |
| Peak Tailing for Abacavir | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Mobile Phase Additives: Add a competing base, like triethylamine, to the mobile phase to mask active silanol groups on the silica support.- Sample Concentration: Reduce the amount of sample injected onto the column.- pH Adjustment: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of Abacavir. |
| Inconsistent Retention Times | - Column degradation.- Pump malfunction or leaks.- Improperly prepared mobile phase. | - Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.- System Check: Perform a system pressure test to check for leaks. Ensure the pump is delivering a consistent flow rate.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Signal for Analyte in Blank with only Internal Standard | - Isotopic crosstalk in the mass spectrometer.- Presence of unlabeled analyte in the internal standard. | - Mass Spectrometer Settings: Ensure the mass resolution is set appropriately to distinguish between the analyte and the internal standard.- Internal Standard Purity Check: Analyze a solution of only the deuterated internal standard to check for the presence of the unlabeled analyte.[8] If significant impurity is found, a new batch of the internal standard may be required. |
Experimental Protocols
Example HPLC Method for Abacavir Separation
This protocol is a general example and may require optimization for specific instrumentation and applications.
-
Column: Acclaim 120 C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.[2]
-
Gradient:
-
Start with a 5-minute isocratic hold at 95% A to retain polar compounds.
-
A shallow linear gradient from 10% to 40% B over 20 minutes to maximize resolution around the Abacavir peak.[2]
-
A steep gradient to 90% B for 2 minutes to elute highly retained components.[2]
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or 287 nm, or tandem mass spectrometry.[7][10]
-
Injection Volume: 10 µL.
Sample Preparation
-
For Bulk Drug/Tablets: Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).[10]
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation or liquid-liquid extraction. A common method involves adding the internal standard (this compound) to the plasma sample, followed by protein precipitation with a solvent like methanol or acetonitrile.[11][12]
Visualizations
Caption: Column selection and method development workflow.
Caption: Troubleshooting guide for common HPLC problems.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversed‐phase chiral high‐performance liquid chromatography method for separation of abacavir sulfate enantiomer in dr… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.info [ijpsr.info]
- 11. db.cngb.org [db.cngb.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Abacavir-d4 Peak Tailing in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the chromatographic analysis of Abacavir-d4.
Troubleshooting Guide
This guide addresses the most common causes of peak tailing for this compound and provides systematic solutions to resolve them.
1. Why is my this compound peak tailing?
Peak tailing for basic compounds like this compound in reversed-phase chromatography is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the basic amine groups in the this compound molecule with residual silanol groups on the silica-based column packing material. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak shape.
Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound and the silanol groups, exacerbating tailing.
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-column effects: Issues with the HPLC system, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.
2. How can I improve the peak shape by adjusting the mobile phase?
Optimizing the mobile phase is a critical step in mitigating peak tailing.
-
Lowering the Mobile Phase pH: Operating at a lower pH (typically between 3 and 4) can significantly improve peak shape. At this pH, the residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic groups of this compound.
-
Using Buffers: Incorporating a buffer, such as phosphate or acetate, into the mobile phase helps to maintain a consistent pH and can mask the residual silanol groups. A buffer concentration of 10-20 mM is often a good starting point.
-
Adding Mobile Phase Modifiers: Additives like triethylamine (TEA) can be used in small concentrations (e.g., 0.1%) to compete with this compound for the active silanol sites, thereby reducing peak tailing. However, be aware that TEA can suppress MS ionization. Ammonium formate or ammonium acetate are more MS-friendly alternatives that can also improve peak shape.[1][2][3]
3. Could my column be the problem?
Yes, the column is a frequent source of peak tailing issues.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase chemistry. For example, columns with embedded polar groups or hybrid particle technology can offer better peak shapes for basic compounds.
-
Check for Column Degradation: If the column has been in use for a long time or with aggressive mobile phases, its performance may have degraded. This can be checked by running a standard to assess peak shape and efficiency. If performance is poor, the column may need to be replaced.
4. What if adjusting the mobile phase and changing the column doesn't work?
If the issue is not resolved, consider these other factors:
-
Sample Overload: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volumes.
-
System Contamination: A contaminated guard column, injector, or detector can also lead to peak tailing. A systematic cleaning of the HPLC system may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Abacavir and why is it important for chromatography?
The pKa of Abacavir is approximately 5.4 for the N7 of the purine ring and around 11.5 for the amino group. Knowing the pKa is crucial for selecting the appropriate mobile phase pH. To ensure consistent protonation and minimize secondary interactions, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analyte. For Abacavir, a pH of 3-4 is therefore generally recommended for good peak shape in reversed-phase chromatography.
Q2: Will the deuteration of this compound affect its chromatographic behavior compared to non-deuterated Abacavir?
The four deuterium atoms in this compound replace four hydrogen atoms. This change in mass is very small and is not expected to significantly alter the physicochemical properties that govern chromatographic retention and peak shape. Therefore, methods developed for Abacavir can generally be directly applied to this compound with minimal to no modification.
Q3: Are there any specific sample preparation techniques that can help reduce peak tailing?
Yes, proper sample preparation is important. Ensure that your sample is free from particulates by filtering it through a 0.22 µm or 0.45 µm filter before injection. If you are working with complex matrices like plasma or tissue extracts, a thorough sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components that might otherwise adsorb to the column and cause peak tailing.
Q4: How often should I replace my guard column?
The frequency of guard column replacement depends on the cleanliness of your samples and the volume of injections. A good practice is to monitor the peak shape and system pressure. A gradual increase in peak tailing or backpressure can be an indication that the guard column is contaminated or clogged and needs to be replaced. For routine analysis, replacing it after a set number of injections (e.g., every 100-200 injections) is a good preventive measure.
Data Presentation
Table 1: Reported Chromatographic Conditions for Abacavir Analysis
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Reported Peak Shape/Tailing Factor | Reference |
| Symmetry Premsil C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (0.05% Orthophosphoric Acid) (83:17 v/v) | 3 | 1.0 | Good peak shape, Tailing factor not specified | [4][5] |
| Grace C18 (150 x 4.6 mm) | Potassium Dihydrogen Phosphate Buffer:Acetonitrile (70:30 v/v) | Not Specified | 1.0 | Tailing factor < 2 | [6] |
| INERTSIL ODS 3V C18 (250 x 4.6 mm) | 10mM Phosphate Buffer:Acetonitrile (60:40 v/v) | 4.0 | Not Specified | Asymmetric factor evaluated and within limits | [7] |
| Agilent TC-C18 (2) (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30 v/v) | Not Specified | 1.0 | Good separation, strong theoretical plates, small tailing factor | [8] |
| Waters Acquity BEH C8 (50 x 2.1 mm, 1.7 µm) | 0.10% o-phosphoric acid in water and 0.10% o-phosphoric acid in methanol (gradient) | Not Specified | 0.4 | Improved theoretical plates and tailing factor | [9] |
| Thermo C18 (50 x 4.6 mm, 5 µm) | Ammonium Acetate:Acetonitrile (20:80 v/v) | 5 | Not Specified | Good reproducibility | [10] |
| Waters XTerra C18 (250 x 4.6 mm, 5 µm) | 20mM Ammonium Acetate:Acetonitrile (gradient) | Not Specified | 1.0 | Good separation of degradation products | [11][12] |
Experimental Protocols & Visualizations
Protocol 1: General Method for this compound Analysis with Good Peak Shape
This protocol is a starting point based on commonly successful conditions reported in the literature.
-
Column: Use a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to an appropriate percentage to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A flowchart outlining the systematic approach to diagnosing and resolving peak tailing for this compound.
References
- 1. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijpsr.info [ijpsr.info]
- 8. jchr.org [jchr.org]
- 9. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. ijrpc.com [ijrpc.com]
- 12. Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation of Abacavir and Stability of Abacavir-d4
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on conducting forced degradation studies of Abacavir. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for Abacavir?
Forced degradation, or stress testing, is the process of subjecting a drug substance like Abacavir to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and understand the degradation pathways of the drug.[2][3]
-
Method Development: The information is used to develop and validate stability-indicating analytical methods, such as HPLC, which can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5]
-
Formulation and Packaging: Results inform the development of a stable formulation and help in selecting appropriate packaging and storage conditions.[1][4]
Q2: Under which conditions is Abacavir known to degrade?
Published studies consistently show that Abacavir sulfate is susceptible to degradation under acidic hydrolysis and oxidative stress .[6][7][8][9] It is found to be stable under basic hydrolysis, thermal stress, and photolytic conditions.[7][10]
Q3: What are the major degradation products of Abacavir identified during stress testing?
LC-MS studies have identified several degradation products. The primary degradants are formed under acidic and oxidative conditions:
-
Acidic Conditions: A degradant with m/z 191.2 (C₈H₁₀N₆) has been reported.[7][11]
-
Oxidative Conditions: Degradants with m/z 319.2 (C₁₄H₁₈N₆O₃) and m/z 247.2 (C₁₁H₁₄N₆O) have been identified.[7][11] Another product, arising from the scission of the C-N bond and loss of the cyclopropyl group, also corresponds to TP-247.[12]
Q4: What is a stability-indicating method for Abacavir analysis?
A stability-indicating method is an analytical procedure that can accurately and specifically measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[3][10] For Abacavir, this typically involves an RP-HPLC or UHPLC method that can resolve the main Abacavir peak from all potential degradant peaks, ensuring that the stability of the drug is accurately assessed.[6][8]
Q5: Is there specific information on the stability of Abacavir-d4?
Currently, there is limited published information specifically on the forced degradation of this compound. However, the following can be inferred:
-
Degradation Pathways: Since deuteration (substituting hydrogen with deuterium) does not alter the fundamental chemical structure or reactive functional groups, this compound is expected to follow the same degradation pathways as Abacavir. It will likely be susceptible to acidic hydrolysis and oxidation.
-
Reaction Rates: A kinetic isotope effect might be observed, potentially leading to slightly different degradation rates compared to the non-deuterated form. This effect is generally small unless the C-D bond is directly involved in the rate-determining step of the degradation reaction.
-
Analytical Methods: The analytical methods used for Abacavir should be directly applicable to this compound, with a predictable shift in mass-to-charge ratio (m/z) in mass spectrometry detection.
Experimental Protocols
Protocol 1: Preparation of Solutions
This protocol is based on common practices in stability-indicating assays.[6][8]
-
Diluent Preparation: Use water or a mixture of water and a suitable organic solvent (e.g., acetonitrile) as the diluent.
-
Standard Stock Solution (Abacavir/Abacavir-d4):
-
Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.
-
For example, dissolve 10 mg of Abacavir sulfate in 10 mL of diluent.[13]
-
-
Working Standard Solution:
-
Sample Stock Solution (for Stress Studies):
-
Prepare a stock solution of Abacavir in the diluent at a concentration of approximately 1000 µg/mL.
-
Protocol 2: Forced Degradation (Stress Testing)
The following conditions are based on ICH guidelines and published literature for Abacavir.[6][10][14]
-
Acid Hydrolysis:
-
Take 1 mL of the sample stock solution.
-
Add 1 mL of 1 N HCl.
-
Keep the mixture at ambient temperature (25 ± 2°C) for 42 hours.[6]
-
After the incubation period, neutralize the solution with an equivalent amount of 1 N NaOH.
-
Dilute to a final concentration of approximately 30-100 µg/mL with the diluent before analysis.[10]
-
-
Base Hydrolysis:
-
Take 1 mL of the sample stock solution.
-
Add 1 mL of 1 N NaOH.
-
Keep the mixture at ambient temperature (25 ± 2°C) for 42 hours.[6]
-
Neutralize the solution with an equivalent amount of 1 N HCl.
-
Dilute to the final concentration with the diluent.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Abacavir
| Stress Condition | Reagent/Parameter | Duration & Temperature | Observed Degradation |
| Acid Hydrolysis | 1 N HCl | 42 hours @ 25 ± 2°C | Significant degradation observed.[6][9] |
| Base Hydrolysis | 1 N NaOH | 42 hours @ 25 ± 2°C | No significant degradation observed.[6][7] |
| Oxidation | 3% H₂O₂ | 7 days @ 25 ± 2°C | Significant degradation observed.[6][7] |
| Thermal | Solid State | 10 days @ 105°C | No significant degradation observed.[6][10] |
| Photolytic | Solid State | 1.2 million lux hours (Vis) & 200 W h/m² (UV) | No significant degradation observed.[6][10] |
Table 2: Recommended Stability-Indicating HPLC/UHPLC Method Parameters
| Parameter | Specification for UHPLC[6][8] | Specification for HPLC[10] |
| Instrument | UHPLC System with UV/PDA Detector | HPLC System with UV Detector |
| Column | Waters Acquity BEH C₈ (50 x 2.1 mm, 1.7 µm) | Grace C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.10% o-phosphoric acid in water | 10mM Potassium dihydrogen phosphate buffer |
| Mobile Phase B | 0.10% o-phosphoric acid in methanol | Acetonitrile |
| Composition | Gradient (e.g., T/%B: 0/8, 5/40, 6/40) | Isocratic (Buffer:ACN 70:30, v/v) |
| Flow Rate | 0.40 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 286 nm |
| Column Temperature | 40°C | Ambient (25 ± 2°C) |
| Injection Volume | 10 µL | 20 µL |
Troubleshooting Guide
Issue: Poor chromatographic resolution between Abacavir and its degradation products.
-
Possible Cause: The mobile phase composition or column chemistry is not optimal for separating structurally similar compounds.
-
Solution:
-
Adjust Mobile Phase: Modify the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. A shallower gradient in a gradient method can improve resolution.[15]
-
Change pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[15][16]
-
Try a Different Column: If adjusting the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) to exploit different separation mechanisms.
-
Optimize Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.
-
Issue: Inconsistent or drifting retention times from run to run.
-
Possible Cause: The system is not properly equilibrated, the mobile phase composition is changing, or the column temperature is fluctuating.
-
Solution:
-
Ensure System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Degas Mobile Phase: Ensure solvents are properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[17]
-
Use a Column Thermostat: Temperature fluctuations can significantly affect retention times. Using a column oven provides a stable thermal environment.[16]
-
Check Pump Performance: Verify that the pump is delivering a consistent and accurate flow rate and that there are no leaks in the system.[17]
-
Issue: Poor mass balance in the forced degradation study.
-
Possible Cause: The sum of the assay value of the main peak and the area of all degradation peaks is not close to 100% of the initial assay value.
-
Solution:
-
Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to screen for such products.
-
Consider Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Ensure Complete Elution: Check if all degradation products are eluting from the column. Some highly retained impurities may not elute during the standard run time. A post-run column flush with a strong solvent can help identify late-eluting peaks.
-
Verify Response Factors: The UV response factor for degradation products can differ significantly from the API. For accurate mass balance, the relative response factors should be determined if possible.
-
Issue: No degradation is observed under acidic or oxidative stress.
-
Possible Cause: The stress conditions (concentration, duration, temperature) were not harsh enough, or the sample was not prepared correctly.
-
Solution:
-
Increase Stress Level: Gradually increase the concentration of the stressor (e.g., use 5N HCl instead of 1N), extend the exposure time, or introduce heat (e.g., 60°C) to promote degradation. The goal is typically to achieve 5-20% degradation.[1]
-
Verify Reagent Quality: Ensure that the stress reagents (e.g., HCl, H₂O₂) have not expired and are of the correct concentration.
-
Check Sample Solubility: Confirm that the drug substance is fully dissolved and accessible to the stressor.
-
Visualizations
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIScPR Online Periodical Repository: Forced degradation study of abacavir sulfate under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Forced degradation study of abacavir sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 12. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. jchr.org [jchr.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Abacavir Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs like Abacavir is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides an objective comparison of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Abacavir-d4) with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry.
Performance Comparison of Analytical Methods
The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. The following tables summarize the key performance characteristics of the three methods for the quantification of Abacavir.
Table 1: Bioanalytical Method Performance for Abacavir in Biological Matrices
| Parameter | LC-MS/MS with this compound IS | HPLC-UV |
| Linearity Range | 0.12 - 4.0 ng/mg | 50 - 2500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.12 ng/mg | 50 ng/mL[1] |
| Accuracy (% Recovery) | Within ±15% of nominal values | < -5.2% (bias)[1] |
| Precision (%RSD) | < 15% | < 8.1%[1] |
| Internal Standard | This compound | Not specified |
Table 2: Analytical Method Performance for Abacavir in Pharmaceutical Dosage Forms
| Parameter | HPLC-UV | UV-Visible Spectrophotometry |
| Linearity Range | 10 - 50 µg/mL[2] | 5 - 25 µg/mL[3] |
| Lower Limit of Quantification (LOQ) | 8.163 µg/mL[2] | 0.3843 µg/mL[4] |
| Accuracy (% Recovery) | 99% - 101%[5] | 98.75% - 101%[3] |
| Precision (%RSD) | < 2%[5] | < 2%[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the LC-MS/MS method with this compound internal standard.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the sensitive and specific quantification of Abacavir in biological matrices.
1. Sample Preparation (Human Hair)
-
Decontaminate 50 mg of hair sample.
-
Perform methanolic extraction by adding 1 mL of methanol containing the internal standard, this compound, at a final concentration of 0.15 ng/mg of hair.
-
After 16 hours, recover the drugs using liquid-liquid extraction with ammonium acetate buffer and a mixture of methyl tert-butyl ether:ethyl acetate (1:1).
-
Reconstitute the dried extract in 200 µL of acetonitrile:water (1:1) before injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: Optimized for separation (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abacavir: m/z 287.3 → 191.2[6]
-
This compound: Specific precursor and product ions for the deuterated standard would be monitored.
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability of the data. The following diagram illustrates the key stages of this workflow.
Caption: Workflow for bioanalytical method validation.
References
- 1. Determination of abacavir in human plasma by high-performance liquid chromatography with ultraviolet detection and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for Abacavir Analysis: A Comparative Look at Abacavir-d4 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Abacavir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the widely used deuterated internal standard, Abacavir-d4, with other alternatives, supported by experimental data and detailed methodologies.
The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard.[1] SILs are chemically almost identical to the analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2][3] The two most common types of SILs are deuterated (²H or D) and ¹³C-labeled compounds. When a suitable SIL is unavailable or cost-prohibitive, a structural analog may be employed.[2]
This guide will delve into the performance characteristics of this compound and compare it with the use of a structural analog internal standard, using experimental data from a validated bioanalytical method for Abacavir as a case study.
The Critical Choice: Deuterated vs. Other Internal Standards
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during extraction and ionization to accurately correct for matrix effects.[1] Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[3]
This compound , as a deuterated internal standard, is designed to mimic the behavior of Abacavir closely.[4][5] However, a known potential drawback of deuterated standards is the possibility of chromatographic separation from the unlabeled analyte. This slight difference in retention time can lead to the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of the quantification.[3]
Structural analogs , on the other hand, are molecules with similar chemical structures and physicochemical properties to the analyte.[2] While they can be a viable alternative, it is crucial to thoroughly validate their performance to ensure they adequately compensate for the analyte's behavior throughout the analytical process.
Performance Comparison: A Data-Driven Look
The following table summarizes the validation parameters for the quantification of Abacavir in human plasma using granisetron as the internal standard.[6][7]
| Validation Parameter | Performance with Granisetron Internal Standard |
| Linearity Range | 29.8–9318 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | |
| LLOQ QC (29.8 ng/mL) | Within ±20% of nominal concentration |
| LQC (89.4 ng/mL) | Within ±15% of nominal concentration |
| MQC (4659 ng/mL) | Within ±15% of nominal concentration |
| HQC (7455 ng/mL) | Within ±15% of nominal concentration |
| Precision (%CV) | |
| LLOQ QC (29.8 ng/mL) | ≤ 20% |
| LQC (89.4 ng/mL) | ≤ 15% |
| MQC (4659 ng/mL) | ≤ 15% |
| HQC (7455 ng/mL) | ≤ 15% |
| Mean Recovery of Abacavir | 86.8% |
| Mean Process Efficiency | 87.9% |
This data demonstrates that a well-validated method using a structural analog internal standard can achieve the accuracy and precision required for bioanalytical applications. The key is to ensure that the chosen analog exhibits similar extraction recovery and ionization characteristics to the analyte.
Experimental Protocols
Below is a detailed methodology for the quantification of Abacavir in human plasma using granisetron as an internal standard, based on a published and validated LC-MS/MS method.[6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a pre-labeled tube, add the internal standard solution (granisetron).
-
Vortex the mixture for 10 seconds.
-
Add 2.5 mL of an ethyl acetate–dichloromethane (90:10, v/v) mixture.
-
Vortex the sample for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
LC System: HPLC system capable of delivering a stable flow rate.
-
Column: Gemini C18 analytical column (150 mm × 4.6 mm, 5-µm particle size).[6]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (70:30, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 2 µL.[7]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).[6]
-
MRM Transitions:
Visualizing the Workflow and Comparison
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the logical comparison between different internal standard types.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Abacavir Quantification Using Abacavir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Abacavir, a key antiretroviral agent. The use of a deuterated internal standard, Abacavir-d4, is central to the LC-MS/MS methodology, ensuring high precision and accuracy. This document offers an objective comparison of the performance of these two analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Method Performance
The choice between HPLC and LC-MS/MS for the quantification of Abacavir depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC with UV detection is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, particularly for complex biological samples. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS minimizes matrix effects and improves the reliability of the results.[1][2][3]
Table 1: Summary of Quantitative Performance Data
| Validation Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 60-140 µg/mL[4] | 29.8-9318 ng/mL[5] |
| Correlation Coefficient (r²) | >0.999[6] | >0.999[7] |
| Accuracy | 99-101%[6] | 90.3-104.8%[8] |
| Precision (%RSD) | <2%[4][6] | 2.1-4.3%[8] |
| Limit of Quantification (LOQ) | Not explicitly stated, but within linearity range | 20 ng/mL[8] |
| Internal Standard | Ketoprofen (in some methods)[9] | This compound[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a representative RP-HPLC method for the quantification of Abacavir in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: INERTSIL ODS 3V, C18 (250x4.6 mm, 5 µm)[4]
-
Mobile Phase: 10mM Phosphate Buffer: Acetonitrile (60:40 v/v), pH 4.0[4]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 287 nm[4]
-
Injection Volume: 20 µL[6]
-
Retention Time: Approximately 2.43 min[4]
Standard Solution Preparation:
-
Prepare a stock solution of Abacavir (1000 µg/mL) by dissolving 100 mg of Abacavir in 100 mL of the mobile phase.[4]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 60-140 µg/mL).[4]
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.[4]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Abacavir and transfer it to a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[4]
-
Make up the volume to 100 mL with the mobile phase and mix well.[4]
-
Filter the solution through a 0.45 µm nylon filter.[4]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section outlines a validated LC-MS/MS method for the quantification of Abacavir in human plasma, utilizing this compound as the internal standard.
Chromatographic Conditions:
-
Column: Gemini C18 (150 mm × 4.6 mm, 5-µm particle size)[5]
-
Mobile Phase: Ammonium acetate:Acetonitrile (20:80 v/v), pH 5 adjusted with acetic acid[8]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 2 µL[5]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Abacavir: m/z 287.2 → 191.2[5]
-
This compound (IS): Specific transition for the deuterated standard would be monitored.
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Abacavir and this compound in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with working standard solutions of Abacavir to prepare calibration standards and QC samples at different concentration levels.
-
Add the internal standard (this compound) to all calibration standards, QC samples, and unknown samples.
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Perform a liquid-liquid extraction with ethyl acetate and dichloromethane (90:10, v/v).[5]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
Methodology Visualization
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflow and the logical framework for the cross-validation.
Caption: Experimental workflows for HPLC and LC-MS/MS analysis of Abacavir.
Caption: Logical framework for the cross-validation of analytical methods.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
Inter-laboratory Comparison of Abacavir Quantification Utilizing Abacavir-d4 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Abacavir, with a specific focus on the application of its deuterated internal standard, Abacavir-d4. The objective is to offer a comprehensive analysis of the performance of various methods based on published validation data, thereby assisting researchers, scientists, and drug development professionals in the selection and implementation of robust analytical protocols. While a direct inter-laboratory comparison study was not identified, this guide synthesizes data from multiple validated methods to present a comparative perspective.
The use of a stable isotope-labeled internal standard like this compound is crucial in modern bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Comparative Analysis of Method Performance
The selection of an analytical method is critical for the reliable measurement of drug concentrations in various matrices. The following table summarizes the performance characteristics of different analytical methods for Abacavir quantification. The data is compiled from various studies to provide a comparative landscape.
| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS | Method 3: RP-HPLC |
| Internal Standard | Granisetron | Tenofovir | Not specified |
| Linearity Range | 29.8 - 9318 ng/mL[1] | 20 - 10000 ng/mL[2][3] | 0 - 150 µg/mL[4] |
| Correlation Coefficient (r²) | >0.99[1] | Not Specified | 0.99939[4] |
| Accuracy (%) | Within 15% of nominal[1] | 90.3 - 104.8%[2][3] | 99.94% - 100.2%[5] |
| Precision (% RSD) | <15%[1] | 2.1 - 4.3%[2][3] | <2%[6] |
| Lower Limit of Quantification (LLOQ) | 29.8 ng/mL[1] | 20 ng/mL[2][3] | Not Specified |
| Recovery (%) | ~87%[1] | 62.86 - 63.62%[2][3] | 99.76% - 100.07%[5] |
| Matrix | Human Plasma[1] | Human Plasma[2][3] | Bulk and Pharmaceutical Formulations[4] |
Experimental Protocols
A detailed methodology is paramount for the reproducibility and validation of analytical results. Below is a representative experimental protocol for the quantification of Abacavir in human plasma using LC-MS/MS with an internal standard, based on common practices found in the literature.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting : Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.
-
Vortexing : Vortex the samples for 10 seconds to ensure homogeneity.
-
Extraction : Add 1 mL of an organic solvent mixture (e.g., ethyl acetate and dichloromethane, 90:10 v/v) to each tube.[1]
-
Mixing : Vortex the mixture for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution : Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Injection : Inject an aliquot (e.g., 2 µL) of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Conditions
-
LC Column : A C18 analytical column (e.g., Gemini C18, 150 mm × 4.6 mm, 5-µm particle size) is commonly used.[1]
-
Mobile Phase : An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2]
-
Flow Rate : A flow rate of around 1.0 mL/min is often employed.[1]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion mode is standard.[1]
-
MRM Transitions :
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Abacavir in a biological matrix using LC-MS/MS with an internal standard.
Caption: Workflow for Abacavir quantification by LC-MS/MS.
Principle of Isotopic Dilution
This diagram explains the logical relationship in isotopic dilution analysis where a known amount of a stable isotope-labeled standard (this compound) is used to quantify the unlabeled analyte (Abacavir).
Caption: Principle of isotopic dilution for Abacavir quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. jbpr.in [jbpr.in]
- 5. [PDF] Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate | Semantic Scholar [semanticscholar.org]
- 6. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of Abacavir Assay with Abacavir-d4 Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the linearity, accuracy, and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Abacavir, a key antiretroviral medication, utilizing its deuterated analogue, Abacavir-d4, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a gold standard in bioanalytical assays, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced precision and accuracy.
Quantitative Performance Data
The following tables summarize the performance characteristics of validated LC-MS/MS assays for Abacavir using this compound as an internal standard in various biological matrices.
Table 1: Linearity of Abacavir Assays with this compound
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Hair | 0.12–4.0 ng/mg | 0.999 | [1][2] |
| Rat Plasma | 10–10,000 | ≥ 0.99 | [3] |
Table 2: Accuracy and Precision of Abacavir Assays with this compound
| Biological Matrix | Concentration (ng/mL) | Accuracy (% Recovery or % Bias) | Precision (% CV) | Reference |
| Human Hair | Not Specified | Within FDA limits | Within FDA limits | [1][2] |
| Rat Plasma | 20 | ≤ ±12.0% (Relative Error) | ≤ 8.7% (RSD) | [3] |
| Rat Plasma | 400 | ≤ ±12.0% (Relative Error) | ≤ 8.7% (RSD) | [3] |
| Rat Plasma | 5000 | ≤ ±12.0% (Relative Error) | ≤ 8.7% (RSD) | [3] |
CV: Coefficient of Variation; RSD: Relative Standard Deviation. FDA guidance for bioanalytical method validation suggests that the accuracy should be within ±15% of the nominal concentration (or ±20% at the lower limit of quantification) and the precision should not exceed 15% CV (or 20% at the LLOQ).
Comparison with Other Internal Standards
While this compound is an ideal internal standard, other molecules have also been successfully employed in Abacavir assays. The table below provides a comparison with methods using alternative internal standards.
Table 3: Performance of Abacavir Assays with Alternative Internal Standards
| Internal Standard | Biological Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Tenofovir | Human Plasma | 20–10,000 | 90.3–104.8 | 2.1–4.3 | [4][5] |
| Granisetron | Human Plasma | 29.8–9318 | Not specified | Not specified | [1] |
The data demonstrates that while alternative internal standards can yield acceptable results, the use of a stable isotope-labeled internal standard like this compound is generally preferred to control for variability during sample processing and analysis, which is critical for meeting stringent regulatory requirements for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key steps in a typical LC-MS/MS assay for Abacavir using this compound.
Sample Preparation (Human Hair)[1][2]
A validated method for the extraction of Abacavir from human hair involves the following steps:
-
Decontamination: Hair samples (50 mg) are washed to remove external contaminants.
-
Methanolic Extraction: The washed hair is subjected to extraction with 1 mL of methanol containing this compound as the internal standard at a concentration of 0.15 ng/mg of hair. This extraction is carried out for 16 hours.
-
Liquid-Liquid Extraction: Following methanolic extraction, the drugs are recovered using a liquid-liquid extraction procedure with an ammonium acetate buffer and a mixture of methyl tert-butyl ether and ethyl acetate (1:1).
-
Reconstitution: The extracted samples are evaporated to dryness and then reconstituted in 200 µL of a mixture of acetonitrile and water (1:1) before injection into the LC-MS/MS system.
Sample Preparation (Rat Plasma)[3]
For the analysis of Abacavir in rat plasma, a straightforward protein precipitation method is employed:
-
Protein Precipitation: An aliquot of plasma is treated with a precipitating agent, such as acetonitrile, to remove proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing Abacavir and this compound is collected for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection parameters are critical for the selectivity and sensitivity of the assay.
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used for the separation of Abacavir.[4][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5mM formic acid) and an organic solvent (e.g., acetonitrile), often run in an isocratic mode.[6]
-
Flow Rate: A flow rate of around 0.2 mL/min is often employed.[6]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is used to generate ions of Abacavir and this compound.
-
Detection: A triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. The precursor to product ion transitions monitored are specific for Abacavir (e.g., m/z 287.3 → 191.2) and this compound.[6]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the analysis of Abacavir in biological samples.
References
- 1. Simultaneous analysis of antiretroviral drugs abacavir and tenofovir in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Simultaneous determination of antiretroviral drugs in human hair with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of abacavir in human plasma by high-performance liquid chromatography with ultraviolet detection and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for Abacavir Using Abacavir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Abacavir, with a focus on the use of its deuterated internal standard, Abacavir-d4. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any quantitative analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the context of therapeutic drug monitoring and pharmacokinetic studies of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV, sensitive and accurate quantification is paramount. The use of a stable isotope-labeled internal standard like this compound is a key strategy in mass spectrometry-based methods to achieve high accuracy and precision by correcting for matrix effects and variations in sample processing.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for Abacavir quantification depends on the required sensitivity, the biological matrix being analyzed, and the available instrumentation. This section compares the LOD and LOQ of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard with other reported methods.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Human Hair | 0.06 ng/mg | 0.12 ng/mg [1] |
| LC-MS/MS | Tenofovir | Human Plasma | - | 20 ng/mL[2] |
| LC-MS/MS | Granisetron | Human Plasma | - | 29.8 ng/mL[3] |
| RP-HPLC | - | Bulk Drug | 0.04 µg/mL | 0.13 µg/mL[2] |
| UV-Spectrophotometry | - | Bulk Drug | 0.1281 µg/mL | 0.3843 µg/mL[1] |
As evidenced in the table, the LC-MS/MS method employing this compound as an internal standard demonstrates exceptional sensitivity, particularly in a challenging matrix like human hair. This makes it a highly suitable method for applications requiring the measurement of low Abacavir concentrations, such as in adherence monitoring or pharmacokinetic studies with limited sample volumes. While other methods offer adequate quantification limits for therapeutic drug monitoring in plasma, the use of a deuterated internal standard in LC-MS/MS provides the highest degree of accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method with this compound Internal Standard
This protocol is based on the method for the simultaneous quantification of Abacavir and Tenofovir in human hair.[1]
1. Sample Preparation:
-
Decontaminate 50 mg of hair samples.
-
Perform methanolic extraction by adding 1 mL of methanol containing this compound as the internal standard at a final concentration of 0.15 ng/mg of hair.
-
After 16 hours, recover the drugs using liquid-liquid extraction with ammonium acetate buffer and a mixture of methyl tert-butyl ether:ethyl acetate (1:1).
-
Reconstitute the dried extract in 200 µL of acetonitrile:water (1:1) before injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Gemini C18 analytical column (150 mm × 4.6 mm, 5-µm particle size).[3]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent).
-
Flow Rate: 1.0 mL/min.[3]
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Abacavir: m/z 287.2 → 191.2[3]
-
This compound: The specific transition for this compound would be monitored, which is expected to have a precursor ion m/z of approximately 291.2 due to the four deuterium atoms.
-
Alternative LC-MS/MS Method (using Tenofovir as Internal Standard)
This protocol is for the determination of Abacavir in human plasma.[2]
1. Sample Preparation:
-
To 50 µL of plasma, add 50 µL of the internal standard solution (Tenofovir).
-
Add 50 µL of 10% formic acid and vortex.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Separate the phases by centrifugation.
-
Evaporate the upper organic layer to dryness.
-
Reconstitute the residue with 3 mL of the mobile phase.
2. Liquid Chromatography:
-
Column: Thermo C18, 4.6 × 50 mm, 5 µm.
-
Mobile Phase: Ammonium acetate (pH 5 with acetic acid):acetonitrile (20:80 % v/v).
-
Flow Rate: Not specified.
3. Mass Spectrometry:
-
Instrument: LC-MS/MS system.
-
Ionization and Detection: Details not specified.
Visualizing the Analytical Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the logical flow of the analytical methods.
Caption: Workflow for Abacavir quantification using this compound.
Caption: General workflow for alternative Abacavir quantification methods.
References
A Comparative Guide to Sample Preparation for Abacavir-d4 Analysis: Evaluating Recovery and Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantification of Abacavir-d4, a critical internal standard in bioanalytical assays for the antiretroviral drug Abacavir. The selection of an appropriate extraction method is paramount for ensuring accurate and reliable results in pharmacokinetic and toxicokinetic studies. This document presents a summary of reported performance data, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the reported recovery and matrix effect data for Abacavir using different extraction methodologies. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Sample Preparation Method | Analyte | Mean Recovery (%) | Matrix Effect | Key Considerations & References |
| Protein Precipitation (PPT) | Abacavir | ≥92% | Can be significant due to insufficient removal of phospholipids.[1] | Simple, fast, and cost-effective. However, it may lead to higher matrix effects compared to other methods.[1][2] |
| Liquid-Liquid Extraction (LLE) | Abacavir | 62.86 - 94.3% | Generally lower than PPT. | Offers a good balance between cleanliness and recovery.[1][3] The choice of organic solvent is critical for optimizing recovery. |
| Solid-Phase Extraction (SPE) | Abacavir | 59.32% | Generally the lowest among the three methods.[4][5] | Provides the cleanest extracts, minimizing matrix effects, but can be more time-consuming and costly.[1] |
Experimental Protocols
Detailed methodologies for each of the discussed extraction techniques are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Protein Precipitation (PPT) Protocol
This protocol is a common and straightforward method for removing proteins from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a method used to separate compounds based on their relative solubilities in two different immiscible liquids.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
10% Formic acid
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 50 µL of plasma into a glass tube.
-
Add 50 µL of the internal standard solution.
-
Add 50 µL of 10% formic acid and vortex for 20 seconds.
-
Add 3 mL of ethyl acetate and vortex for 10 minutes.[6]
-
Centrifuge at 4000 rpm for 3 minutes to separate the aqueous and organic layers.[6]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with a suitable volume of reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable volume of reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the evaluation of recovery and matrix effect for this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of abacavir in human plasma by high-performance liquid chromatography with ultraviolet detection and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to Robustness Testing of the Analytical Method for Abacavir with Abacavir-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of Abacavir, a key antiretroviral medication, using its deuterated internal standard, Abacavir-d4. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.
Robustness testing is a critical component of method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This provides an indication of its reliability during routine use. This guide outlines a typical robustness testing protocol for an LC-MS/MS method for Abacavir and presents the expected outcomes in a clear, comparative format.
Comparison of Internal Standard Strategies
The choice of internal standard is a critical decision in developing a reliable quantitative analytical method. While various approaches exist, the use of a stable isotope-labeled internal standard, such as this compound for the analysis of Abacavir, is widely recognized as the most effective strategy for LC-MS/MS assays. The table below compares the use of this compound to an alternative approach using a structurally similar, but not isotopically labeled, internal standard.
| Feature | This compound (Stable Isotope Labeled IS) | Structurally Similar IS (e.g., another NRTI) |
| Chromatographic Behavior | Co-elutes with Abacavir | Similar, but distinct retention time from Abacavir |
| Ionization Efficiency | Nearly identical to Abacavir | May differ significantly from Abacavir |
| Matrix Effect Compensation | High | Partial to Low |
| Extraction Recovery | Closely tracks Abacavir | May differ from Abacavir |
| Accuracy & Precision | High | Moderate to High |
| Overall Reliability | Very High | Moderate |
Experimental Protocol: Robustness Testing of Abacavir LC-MS/MS Method
The following protocol describes a typical robustness study for the analysis of Abacavir in human plasma using this compound as an internal standard.
1. Objective: To evaluate the reliability of the analytical method under minor variations in its parameters.
2. Materials and Reagents:
-
Abacavir reference standard
-
This compound internal standard
-
Control human plasma
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
4. Standard and Sample Preparation:
-
Prepare stock solutions of Abacavir and this compound in methanol.
-
Spike control human plasma with Abacavir to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Add a fixed concentration of this compound to all samples (calibrators, QCs, and unknowns) during the sample preparation process.
-
Perform protein precipitation by adding acetonitrile to the plasma samples.
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
5. Chromatographic and Mass Spectrometric Conditions (Nominal):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Abacavir: m/z 287.2 → 191.1
-
This compound: m/z 291.2 → 195.1
-
6. Robustness Parameters and Variations: The following parameters will be intentionally varied to assess the method's robustness. For each variation, a set of QC samples (low, medium, and high) will be analyzed in replicate (n=6).
-
Flow Rate: ± 10% of the nominal flow rate (e.g., 0.36 mL/min and 0.44 mL/min).
-
Column Temperature: ± 5°C of the nominal temperature (e.g., 35°C and 45°C).
-
Mobile Phase Composition: Minor variations in the percentage of the organic solvent in the mobile phase gradient (e.g., ± 2%).
Data Presentation: Robustness Testing Results
The results of the robustness study are typically evaluated by assessing the precision (%CV) and accuracy (%bias) of the measurements for the QC samples under each varied condition. The acceptance criteria are generally that the %CV should be ≤15% and the %bias should be within ±15% of the nominal concentration.
| Parameter Varied | Variation | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Nominal Conditions | - | Low | 50 | -2.5 | 4.8 |
| Medium | 500 | 1.2 | 3.5 | ||
| High | 4000 | -0.8 | 2.9 | ||
| Flow Rate | 0.36 mL/min | Low | 50 | -3.1 | 5.2 |
| Medium | 500 | 0.9 | 4.1 | ||
| High | 4000 | -1.2 | 3.3 | ||
| 0.44 mL/min | Low | 50 | -2.8 | 5.0 | |
| Medium | 500 | 1.5 | 3.8 | ||
| High | 4000 | -0.5 | 3.1 | ||
| Column Temperature | 35°C | Low | 50 | -4.2 | 6.1 |
| Medium | 500 | -0.5 | 4.5 | ||
| High | 4000 | -1.8 | 3.9 | ||
| 45°C | Low | 50 | -3.5 | 5.5 | |
| Medium | 500 | 1.8 | 4.0 | ||
| High | 4000 | 0.2 | 3.4 | ||
| Mobile Phase Composition | Organic Solvent -2% | Low | 50 | -5.5 | 6.8 |
| Medium | 500 | -2.1 | 5.1 | ||
| High | 4000 | -2.5 | 4.3 | ||
| Organic Solvent +2% | Low | 50 | -4.8 | 6.5 | |
| Medium | 500 | -1.5 | 4.9 | ||
| High | 4000 | -1.9 | 4.1 |
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing process.
Caption: Workflow for robustness testing of an analytical method.
Conclusion
The robustness of an analytical method is a key indicator of its reliability for routine use in a variety of laboratory settings. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Abacavir, significantly enhances the robustness of an LC-MS/MS method by effectively compensating for variations in sample preparation and instrumental analysis. The data presented in this guide demonstrates that even with deliberate small changes to key method parameters, the use of this compound ensures that the accuracy and precision of the results remain well within acceptable limits, thereby confirming the method's robustness. This provides a high degree of confidence in the data generated for pharmacokinetic, bioequivalence, and other clinical studies.
References
- 1. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
Safety Operating Guide
Safe Disposal of Abacavir-d4: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Abacavir-d4, a deuterated analog of the antiretroviral drug Abacavir. Adherence to these procedures is critical to ensure personnel safety and environmental protection in research, scientific, and drug development settings. The disposal of this compound must comply with all applicable federal, state, and local regulations governing pharmaceutical and hazardous waste.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile).[3][4] | Prevents skin contact and absorption. Gloves must be inspected prior to use and changed frequently. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or gown.[3][4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a risk of inhaling dust or aerosols.[4][5] | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhalation. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound waste must be conducted in a systematic and compliant manner. This involves proper waste identification, segregation, containment, and transfer to a licensed disposal facility.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, syringes, gloves), and spill cleanup materials.[6]
-
Segregate this compound waste from other chemical and biological waste streams to ensure proper handling and disposal.[6]
2. Waste Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[6]
-
Ensure the waste container is tightly sealed to prevent leakage.[4]
3. Storage:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.[4]
4. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.[3][6] These companies are equipped to transport and dispose of pharmaceutical waste in compliance with all regulatory requirements.[6]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Under no circumstances should this compound waste be disposed of down the drain or in the general trash.[1][4][7]
5. Documentation:
-
Maintain detailed records of all disposed this compound, including quantities, dates, and the name of the disposal vendor. This documentation is essential for regulatory compliance.[6]
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies. In the United States, the primary agencies are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[2][8] It is imperative to consult and comply with all applicable federal, state, and local regulations.[3] Some states may have more stringent requirements than federal law.[2][7]
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. danielshealth.com [danielshealth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. benchchem.com [benchchem.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Abacavir-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Abacavir-d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to mitigate risks of exposure and ensure compliance with safety standards. Adherence to these procedural steps is critical for personal safety and the integrity of research.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE based on safety data sheets and established guidelines for handling cytotoxic compounds.[1][4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][7] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant, powder-free nitrile gloves.[1][8] Double gloving is recommended for enhanced protection.[9] | Prevents skin contact and absorption.[1] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[7][8] |
| Body Protection | A disposable laboratory coat or a gown made of a low-permeability fabric.[1][8] Coveralls should be buttoned at the collar and cuffs.[8] | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a risk of inhaling dust or aerosols, particularly when handling the powdered form of the compound.[1][10] | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhalation.[1] |
Operational Plan: A Step-by-Step Procedural Guide
A meticulous, step-by-step approach to handling this compound is crucial to minimize exposure and maintain a safe working environment.
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential exposure.[9] Warning signs should be posted to restrict access to authorized personnel only.[9]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes PPE, weighing papers, spatulas, solvent, and waste containers.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound to be aware of all potential hazards and emergency procedures.[7]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
3. Handling Procedures:
-
Avoid Dust Generation: When working with the solid form of this compound, handle it carefully to avoid creating dust.[1][8]
-
Weighing: If weighing the solid compound is necessary, do so within a ventilated enclosure to contain any airborne particles.[1]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[1]
4. Post-Handling Procedures:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][8]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste materials containing or contaminated with this compound must be treated as hazardous waste.[1][11]
1. Waste Segregation and Collection:
-
Identify Waste Streams: All items that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves, gowns), and spill cleanup materials, are considered hazardous waste.[11]
-
Dedicated Waste Containers: Use clearly labeled, leak-proof containers for the collection of this compound waste.[11] Sharps, such as needles and broken glass, must be placed in a rigid, puncture-resistant container.[12]
2. Storage:
-
Store hazardous waste containers in a secure, designated area away from incompatible materials.[1] The containers must be kept closed except when adding waste.
3. Disposal:
-
Licensed Waste Management: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company.[7][11]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[1][7] Do not dispose of this compound down the drain or in the general waste.[1]
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄D₄N₆O | [7][13] |
| Molecular Weight | 290.36 g/mol | [13] |
| Physical State | Solid | [10][14] |
| Appearance | White to off-white | [10][14] |
| Melting Point | 105 - 108 °C (221 - 226 °F) | [10] |
| Occupational Exposure Limits | No data available | [1] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 3. osha.gov [osha.gov]
- 4. www2.healthservice.hse.ie [www2.healthservice.hse.ie]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. benchchem.com [benchchem.com]
- 12. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
